molecular formula C20H19N5 B5115675 3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine

3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine

Cat. No.: B5115675
M. Wt: 329.4 g/mol
InChI Key: CKTDUQLUGPZQFQ-UHFFFAOYSA-N
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Description

3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine is a complex organic compound that features a unique structure combining an imidazole ring, a pyrazole ring, and a pyridine ring

Properties

IUPAC Name

3-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-2-24-12-10-22-20(24)15-25-11-8-19(23-25)17-6-3-5-16(13-17)18-7-4-9-21-14-18/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTDUQLUGPZQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with a phenylpyridine derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The final product is usually purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced forms of the compound.

Scientific Research Applications

3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism by which 3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine is unique due to its combination of imidazole, pyrazole, and pyridine rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile applications across different fields, distinguishing it from simpler compounds like cetylpyridinium chloride and domiphen bromide.

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